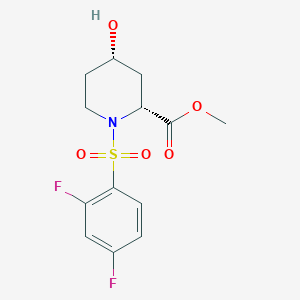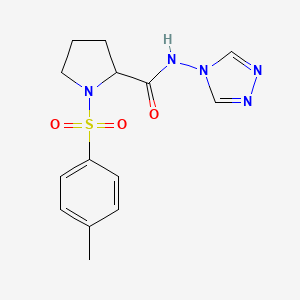![molecular formula C24H22ClN5O B4089520 7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4089520.png)
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Descripción general
Descripción
7-[4-(Benzyloxy)Phenyl]-5-(2-Chlorophenyl)-4,5,6,7-Tetrahydro[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine is a compound characterized by a complex chemical structure featuring both phenyl and triazolopyrimidine groups. This combination makes it a molecule of considerable interest in various fields of scientific research due to its potential biochemical and pharmaceutical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)Phenyl]-5-(2-Chlorophenyl)-4,5,6,7-Tetrahydro[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine typically involves multi-step organic reactions. Key synthetic routes may include:
Step 1: : Preparation of the benzyloxyphenyl intermediate through nucleophilic substitution reactions.
Step 2: : Formation of the triazolopyrimidine core via cyclization reactions.
Step 3: : Introduction of the chlorophenyl group through coupling reactions.
Industrial Production Methods: Large-scale production of this compound may utilize similar synthetic pathways, optimized for yield and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions leading to the formation of various oxidized products.
Reduction: : Reduction reactions could convert certain functional groups within the compound to their respective reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, affecting the phenyl and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: Reactions can yield a variety of products, depending on the reactants and conditions used. These include oxidized derivatives, reduced forms, and substituted phenyl or triazolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, the compound serves as a building block for creating more complex molecules and is valuable in studying reaction mechanisms.
Biology: Its structure allows it to interact with various biological targets, making it useful in exploring biochemical pathways and interactions.
Medicine: Potential pharmacological applications include acting as a lead compound in drug discovery for targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, thus affecting biochemical pathways and cellular processes. Detailed studies are needed to elucidate precise mechanisms.
Similar Compounds
4-[4-(Benzyloxy)phenyl]-6-(2-chlorophenyl)-2-amino-1,2-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
5-(2-Chlorophenyl)-7-[4-(methoxy)phenyl]-1,2,4-triazolo[1,5-a]pyrimidin-2-amine
7-[4-(Benzyloxy)phenyl]-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
This compound's distinctive structural features make it a significant subject of study in various scientific fields, underscoring its versatility and utility in advancing chemical and biological research.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-7-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c25-20-9-5-4-8-19(20)21-14-22(30-24(27-21)28-23(26)29-30)17-10-12-18(13-11-17)31-15-16-6-2-1-3-7-16/h1-13,21-22H,14-15H2,(H3,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGIHUSZQOQJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)N)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4089437.png)
![1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE](/img/structure/B4089444.png)
![2-{2-[(6-ethyl-4-methylquinolin-2-yl)amino]ethoxy}ethanol](/img/structure/B4089449.png)
![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,3-piperidinedicarboxamide](/img/structure/B4089463.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4089465.png)
![7-Methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4089483.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B4089499.png)
![2-{[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4089504.png)
![5-(4-ethylphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4089533.png)
![(4-Methoxy-3-nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B4089534.png)


![2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4089546.png)
